

An In-depth Technical Guide to Phenylhydroquinone: Structure, Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenylhydroquinone*

Cat. No.: *B131500*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylhydroquinone, with the IUPAC name 2-phenylbenzene-1,4-diol, is a biphenyl compound and a significant metabolite of the fungicide o-phenylphenol.^[1] Its structure, featuring a phenyl group attached to a hydroquinone ring, imparts unique chemical and biological properties. This technical guide provides a comprehensive overview of **phenylhydroquinone**, including its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and an examination of its role in biological signaling pathways, particularly its induction of p53-mediated apoptosis. This document is intended to serve as a valuable resource for professionals in chemical research and drug development.

Chemical Structure and Identification

Phenylhydroquinone is an aromatic organic compound characterized by a hydroquinone ring substituted with a phenyl group.

- IUPAC Name: 2-phenylbenzene-1,4-diol^[1]
- Synonyms: 2,5-Dihydroxybiphenyl, [1,1'-Biphenyl]-2,5-diol, Phenyl-p-hydroquinone^[1]
- Molecular Formula: C₁₂H₁₀O₂^[1]

- Molecular Weight: 186.21 g/mol [1]
- CAS Number: 1079-21-6[1]

Chemical Structure:

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for **phenylhydroquinone**, providing a reference for its physical and spectroscopic properties.

Property	Value
Physical Properties	
Melting Point	98-100 °C
Boiling Point	118 °C at 0.049 Torr
Appearance	White to grey-brownish powder
Solubility	Soluble in methanol; slightly soluble in chloroform and DMSO. Generally soluble in polar organic solvents.
pKa (predicted)	10.46 ± 0.18
Spectroscopic Data	
¹ H NMR (Expected)	δ ~9.0-10.0 ppm (s, 2H, Ar-OH), δ ~6.8-7.6 ppm (m, 8H, Ar-H)
¹³ C NMR (Expected)	δ ~145-155 ppm (C-OH), δ ~115-140 ppm (Ar-C)
IR Spectroscopy (KBr)	~3300-3500 cm ⁻¹ (O-H stretch, broad), ~3000-3100 cm ⁻¹ (Ar C-H stretch), ~1600 cm ⁻¹ (C=C aromatic stretch), ~1200 cm ⁻¹ (C-O stretch)
Mass Spectrometry	Molecular Ion (M ⁺) at m/z = 186

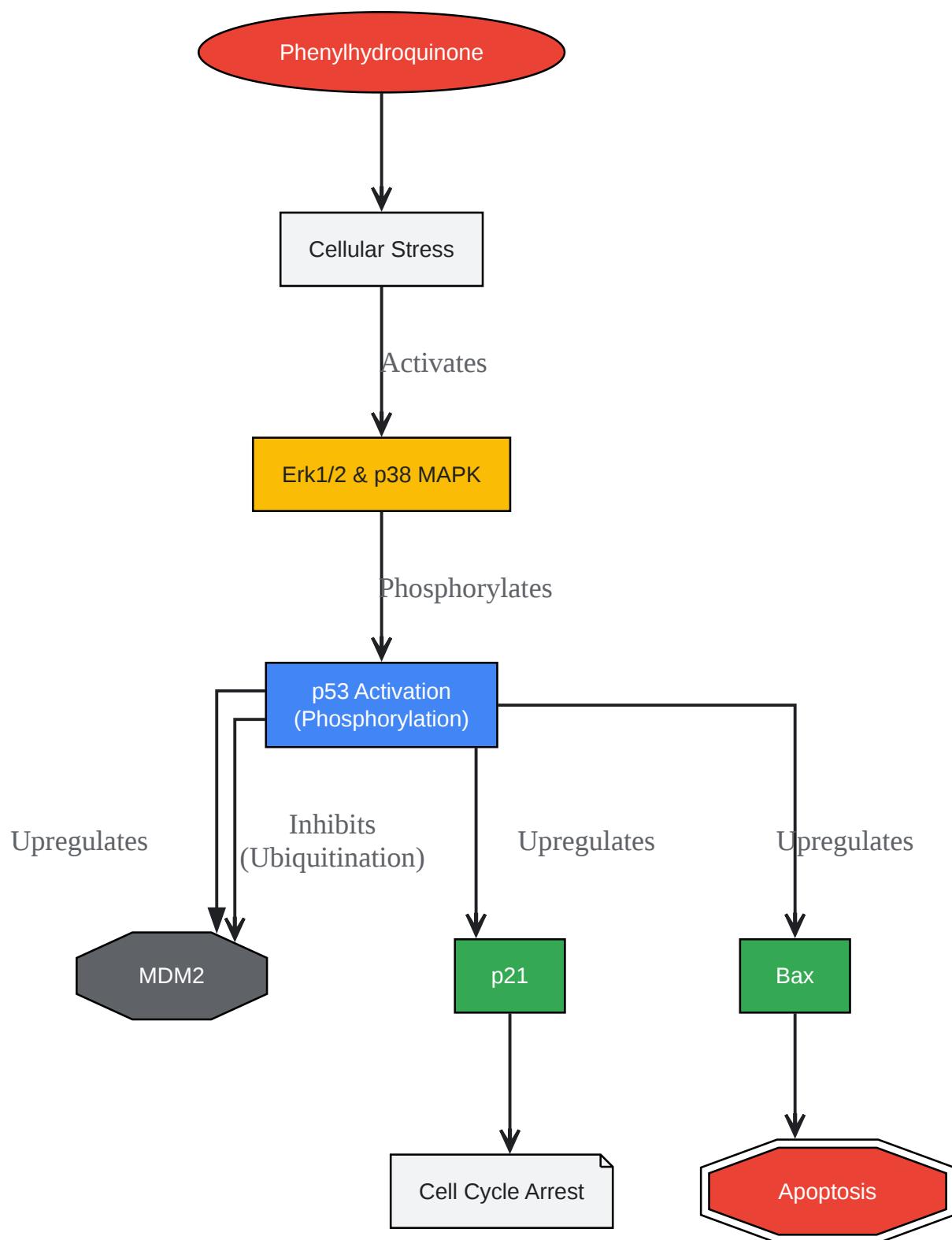
Experimental Protocol: Synthesis of Phenylhydroquinone

The synthesis of **phenylhydroquinone** can be achieved through a two-step process involving the alkylation of hydroquinone with cyclohexene to form cyclohexylhydroquinone, followed by a dehydrogenation reaction.

Step 1: Synthesis of Cyclohexylhydroquinone

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add hydroquinone and a high-boiling point solvent such as diphenyl ether.
- **Catalyst Addition:** Introduce an acidic catalyst, for instance, 85% aqueous phosphoric acid.
- **Reactant Addition:** Heat the mixture to the reaction temperature (typically between 80-120°C) with vigorous stirring. Add cyclohexene dropwise to the reaction mixture over a period of 1-2 hours.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture. The cyclohexylhydroquinone product will remain in the solvent, while unreacted hydroquinone may precipitate and can be removed by filtration. The solvent can then be removed under reduced pressure to yield the crude cyclohexylhydroquinone.

Step 2: Dehydrogenation of Cyclohexylhydroquinone to **Phenylhydroquinone**


- **Reaction Setup:** In a suitable reaction vessel, dissolve the crude cyclohexylhydroquinone from the previous step in a high-boiling solvent (diphenyl ether can be used again).
- **Catalyst Addition:** Add a dehydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel.
- **Dehydrogenation:** Heat the mixture to a high temperature (typically 250-330°C) for 2-4 hours. The dehydrogenation process will release hydrogen gas.

- Reaction Monitoring: Monitor the formation of **phenylhydroquinone** using TLC or GC-MS.
- Purification: After the reaction is complete, cool the mixture and filter to remove the catalyst. The **phenylhydroquinone** product can be isolated from the solvent by crystallization or column chromatography.

Biological Activity and Signaling Pathways

Phenylhydroquinone has been shown to exhibit significant biological activity. It is known to induce thymic atrophy and up-regulate apoptosis through the activation of the p53 tumor suppressor protein. The mechanism involves the phosphorylation of Erk1/2 and p38, which in turn leads to the activation of p53.

Below is a diagram illustrating the signaling pathway of p53-mediated apoptosis induced by **phenylhydroquinone**.

[Click to download full resolution via product page](#)

Caption: p53-mediated apoptosis pathway induced by **Phenylhydroquinone**.

Conclusion

Phenylhydroquinone is a compound of significant interest due to its biological activities, particularly its ability to induce apoptosis through the p53 signaling pathway. This technical guide has provided essential information on its chemical structure, physicochemical properties, a detailed synthesis protocol, and its mechanism of action. This information is intended to support further research and development efforts in the fields of medicinal chemistry, toxicology, and materials science. Researchers are encouraged to consult the cited literature for more detailed information on specific applications and safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenylhydroquinone | C12H10O2 | CID 14116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Phenylhydroquinone: Structure, Properties, Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b131500#phenylhydroquinone-chemical-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com